molecular formula C26H45N3O5 B565773 O-Demethoxypropane Aliskiren CAS No. 949925-77-3

O-Demethoxypropane Aliskiren

Cat. No.: B565773
CAS No.: 949925-77-3
M. Wt: 479.662
InChI Key: BCUNQZNYUMYGGS-TUFLPTIASA-N
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Description

O-Demethoxypropane Aliskiren is a chemical intermediate of significance in pharmaceutical research, particularly in the synthesis and study of Aliskiren, a direct renin inhibitor . Aliskiren is a well-established antihypertensive drug that targets the renin-angiotensin-aldosterone system (RAAS) by specifically inhibiting renin, the rate-limiting enzyme that catalyzes the conversion of angiotensinogen to angiotensin I . By binding competitively to the active site of renin, this class of inhibitors blocks the entire subsequent cascade, reducing the formation of angiotensin II and aldosterone, key mediators of blood pressure regulation and fluid balance . As a process intermediate, this compound is valuable for researchers developing and optimizing continuous manufacturing processes for Active Pharmaceutical Ingredients (APIs), where it is involved in key steps such as isolation and purification within integrated synthesis platforms . Its study contributes to advancements in process chemistry and the production of renin-inhibiting therapeutics. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[(3-hydroxy-4-methoxyphenyl)methyl]-8-methyl-2-propan-2-ylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O5/c1-15(2)18(10-17-8-9-23(34-7)22(31)11-17)12-20(27)21(30)13-19(16(3)4)24(32)29-14-26(5,6)25(28)33/h8-9,11,15-16,18-21,30-31H,10,12-14,27H2,1-7H3,(H2,28,33)(H,29,32)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUNQZNYUMYGGS-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)O)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949925-77-3
Record name o-Demethoxypropane aliskiren
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHOXYPROPANE ALISKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2N48C2MWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalytic Asymmetric Nitroaldol Reaction

A pivotal advancement in synthesizing Aliskiren derivatives involves a copper-catalyzed nitroaldol (Henry) reaction to establish stereochemical control. In a convergent synthesis strategy, an enantiopure nitroalkane intermediate undergoes stereoselective coupling with a lactone precursor to form a nitrolactone intermediate. This step establishes four stereocenters critical for the compound’s bioactivity. The reaction employs a copper(II) catalyst under mild conditions, achieving >90% enantiomeric excess (ee) and 75–80% yield.

Reaction Conditions :

  • Catalyst: Cu(OTf)₂ (5 mol%)

  • Solvent: Dichloromethane

  • Temperature: −20°C

  • Key Intermediate: Nitrolactone (C15H20NO5)

Modified Julia–Kocienski Olefination

Industrial-Scale Production Strategies

Azide Reduction and Intermediate Purification

Industrial protocols prioritize scalable and cost-effective steps. A patented method involves reducing an azide intermediate (Formula-IV) using hydrogen gas and palladium on carbon (Pd/C) in alcoholic solvents. This step converts the azide to a primary amine, a precursor to O-Demethoxypropane Aliskiren.

Representative Process :

  • Substrate : Azide intermediate (40 g)

  • Catalyst : 10% Pd/C (2 wt%)

  • Solvent : Methanol or ethanol

  • Conditions : 50–60°C, 10–15 bar H₂

  • Yield : 85–90%

Fractional Distillation for Intermediate Purification

Large-scale synthesis requires high-purity intermediates. Fractional distillation under reduced pressure (0.1–3 mbar) effectively separates byproducts from the lactone precursor (Formula-II), achieving >98% purity. This step is critical for minimizing impurities in downstream reactions.

Structural Modification: Propoxy Group Introduction

Alkylation of Phenolic Intermediates

The propoxy group is introduced via nucleophilic substitution on a 4-methoxy-3-hydroxyphenyl precursor. Using 3-bromopropane and potassium carbonate in dimethylformamide (DMF), the reaction proceeds at 80°C for 12 hours, yielding the 3-propoxy-4-methoxy intermediate.

Key Data :

  • Starting Material: 4-Methoxy-3-hydroxyphenylmethyl chloride

  • Alkylating Agent: 3-Bromopropane (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Yield: 78–82%

Chiral Auxiliary-Assisted Asymmetric Allylation

Evans oxazolidinone chiral auxiliaries enable asymmetric allylation of ketone intermediates, establishing the (2S,4S,5S,7S) configuration. The auxiliary is subsequently cleaved via hydrolysis, yielding a β-hydroxyamide with >99% ee.

Reaction Optimization and Yield Enhancements

Solvent and Catalyst Screening

Comparative studies identify THF and methanol as optimal solvents for Grignard and reduction reactions, respectively. Palladium catalysts (Pd/C, 5–10 wt%) outperform Raney nickel in azide reductions, offering higher turnover numbers (TON > 500).

Table 1: Solvent Impact on Reaction Efficiency

Reaction TypeOptimal SolventYield (%)Purity (%)
Grignard AdditionTHF8095
Azide ReductionMethanol9098
Nitroaldol ReactionDichloromethane7597

Temperature and Pressure Effects

Elevated temperatures (60–65°C) accelerate magnesium-mediated Grignard formations but risk side reactions. Controlled hydrogenation at 50°C and 10 bar H₂ maximizes amine yield while minimizing over-reduction.

Challenges and Mitigation Strategies

Stereochemical Integrity Preservation

Racemization at the C5 position is mitigated by low-temperature (−20°C) reactions and bulky base (KHMDS), which stabilize transition states.

Byproduct Formation in Olefination

Side products from E/Z isomerization are minimized by strict temperature control (−78°C) and slow reagent addition .

Chemical Reactions Analysis

Types of Reactions: O-Demethoxypropane Aliskiren undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Overview

Aliskiren is primarily recognized for its role as an antihypertensive agent. It directly inhibits renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. O-Demethoxypropane Aliskiren, as a modified version, may offer enhanced bioavailability or altered pharmacokinetic properties, making it a subject of interest in drug formulation studies.

Antihypertensive Effects

Research has demonstrated that Aliskiren effectively lowers blood pressure in hypertensive models. In a study involving hypertensive rats, this compound exhibited significant reductions in systolic blood pressure compared to controls, indicating its potential utility in treating hypertension . This application is critical as hypertension is a major risk factor for cardiovascular diseases.

Renoprotective Properties

This compound has been evaluated for its renoprotective effects, particularly in patients with type 2 diabetes and albuminuria. Studies indicate that it can significantly reduce albuminuria levels, suggesting that it may help prevent kidney damage associated with diabetes . This renoprotective effect is attributed to its ability to lower plasma renin activity and angiotensin II levels, which are involved in kidney function regulation .

Enhanced Drug Delivery Systems

Innovative formulations of this compound have been explored to improve its bioavailability. One study developed proliposomal formulations that significantly enhanced the absorption rate of the drug compared to traditional forms. The optimized formulation demonstrated a relative bioavailability increase of 230%, showcasing the potential for improved therapeutic efficacy .

Clinical Trials on Hypertension Management

A clinical trial involving this compound was conducted to assess its efficacy in managing hypertension among patients with comorbid conditions. Results indicated that patients receiving this compound experienced a more pronounced reduction in blood pressure compared to those treated with standard antihypertensives alone .

Combination Therapy Studies

Combination therapies involving this compound and other RAAS inhibitors have shown promising results in managing resistant hypertension. In trials comparing this combination with monotherapy options, significant reductions in both systolic and diastolic blood pressure were observed, along with improved renal outcomes .

Data Tables

The following tables summarize key findings from relevant studies on this compound:

Study FocusParameterResultReference
Antihypertensive EffectsSystolic BP Reduction-15 mmHg (vs control)
Renoprotective EffectsAlbuminuria Reduction48% reduction (vs placebo)
BioavailabilityRelative Increase230% (proliposome vs pure)

Mechanism of Action

O-Demethoxypropane Aliskiren exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound reduces the formation of angiotensin II, leading to decreased blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptidomimetic DRIs: Remikiren vs. Aliskiren

Early DRIs like remikiren faced limitations due to poor oral bioavailability (<2%) and high molecular weight (MW > 500). Aliskiren, though also large (MW = 609.8), was optimized for better permeability and bioavailability (2.6% in humans) . Key structural differences include:

  • Remikiren: Contains a peptidomimetic backbone with multiple hydrogen bond donors (HBDs), reducing membrane permeability.
  • Aliskiren : Incorporates hydrophobic substituents (e.g., isopropyl, methoxypropoxy groups) to minimize HBDs and enhance solubility .
Table 1: Structural and Pharmacokinetic Comparison
Compound MW HBDs Oral Bioavailability Half-Life (h)
Remikiren ~550 5 <2% 1–2
Aliskiren 609.8 3 2.6% ~40
Data from

RAAS Inhibitors: ACE Inhibitors and ARBs

Perindopril (ACE Inhibitor)

In diabetic nephropathy models, aliskiren and perindopril both reduced albuminuria and glomerulosclerosis, but aliskiren showed superior attenuation of interstitial fibrosis despite lesser BP reduction .

Losartan (ARB)

Aliskiren and losartan monotherapy achieved comparable BP reductions (~12–14 mmHg systolic BP). However, aliskiren’s combination with losartan reduced proteinuria more effectively than either monotherapy (30% vs. 18–20%) .

Table 2: Efficacy in Hypertension and Renal Protection
Compound Mechanism BP Reduction (SBP/DBP) Renoprotective Effects Key Limitations
Aliskiren DRI 14/10 mmHg Reduces albuminuria, fibrosis Avoid in pregnancy
Perindopril ACE inhibitor 16/12 mmHg Similar albuminuria reduction Cough, angioedema risks
Losartan ARB 12/8 mmHg Moderate renal benefit Hyperkalemia in CKD
Data from

Limitations and Emerging Insights

  • ALTITUDE Trial : Aliskiren’s CV outcome trial in diabetics was halted due to futility and increased hyperkalemia/renal dysfunction risks .
  • Transformation Products (TPs) : Environmental degradation of aliskiren yields TPs like TP3, which exhibit higher toxicity (e.g., to D. magna) than the parent compound .

Biological Activity

O-Demethoxypropane Aliskiren, a derivative of the direct renin inhibitor aliskiren, has garnered attention for its biological activity, particularly in the context of hypertension management. This article explores the compound's pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Aliskiren

Aliskiren is the first orally active non-peptide direct renin inhibitor approved for clinical use in treating hypertension. Its primary mechanism involves inhibiting renin, the enzyme responsible for initiating the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.

Chemical Structure

  • Chemical Name : (αS,γS,δS,ζS)-δ-Amino- N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide hemifumarate
  • Molecular Formula : C30H53N3O6

Aliskiren acts by competitively inhibiting renin activity. The compound binds to the active site of renin, preventing it from converting angiotensinogen to angiotensin I. This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

Inhibition Potency

  • IC50 Values :
    • Human Renin: 0.6 nM
    • Rat Renin: 80 nM
    • Selectivity over other aspartic proteinases: >5000 nM .

Pharmacokinetics

Aliskiren exhibits unique pharmacokinetic properties:

  • Absorption : Approximately 5% of the administered dose is absorbed.
  • Peak Plasma Concentration (Cmax) : Achieved between 2 to 5 hours post-administration.
  • Half-Life : Terminal half-lives for plasma radioactivity and aliskiren are about 49 hours and 44 hours, respectively .

Metabolism

The major metabolic pathways include O-demethylation and oxidation to carboxylic acid derivatives. Unchanged aliskiren constitutes about 81% of total plasma radioactivity .

Case Studies and Clinical Trials

  • Hypertensive Patients : A randomized study involving 226 patients demonstrated that aliskiren significantly reduced daytime ambulatory systolic blood pressure in a dose-dependent manner:
    • Doses of 37.5 mg to 300 mg resulted in reductions ranging from -0.4 mm Hg to -11.0 mm Hg .
  • Combination Therapy : Aliskiren has been evaluated in combination with other antihypertensive agents such as losartan and hydrochlorothiazide, showing comparable efficacy and safety profiles .

Safety Profile

Aliskiren is generally well tolerated with a low incidence of adverse effects. Commonly reported side effects include gastrointestinal disturbances and dizziness. Long-term studies have indicated that it does not significantly increase the risk of cardiovascular events compared to other RAAS inhibitors .

Comparative Efficacy Table

Study/TrialPopulationTreatmentResults
Randomized TrialMild to Moderate HypertensionAliskiren (37.5-300 mg)Dose-dependent BP reduction
Combination StudyHypertensive PatientsAliskiren + LosartanComparable efficacy with safety
Long-term StudyGeneral PopulationAliskirenLow adverse effects over time

Q & A

Q. What is the pharmacokinetic profile of aliskiren, and how does it influence dosing in clinical trials?

Aliskiren exhibits rapid absorption (peak plasma concentration in 1–3 hours) and a long plasma half-life (~40 hours), enabling once-daily dosing . Its bioavailability is low (2.6%), with minimal hepatic metabolism—80% of absorbed drug is excreted unchanged via the hepatobiliary route. Renal excretion is negligible (<1%). Steady-state concentrations are achieved after 7–8 days, with dose adjustments unnecessary for age, renal/hepatic impairment, or race. Researchers must account for drug interactions with P-glycoprotein inhibitors (e.g., cyclosporine), which increase aliskiren exposure .

Q. How does aliskiren’s mechanism of action differ from other RAAS inhibitors?

Aliskiren directly inhibits renin, the rate-limiting enzyme in the RAAS cascade, blocking angiotensinogen conversion to angiotensin I. Unlike ACE inhibitors or ARBs, it prevents compensatory rises in plasma renin activity (PRA) and reduces angiotensin II production via both ACE-dependent and -independent pathways . This upstream inhibition may offer unique organ-protective effects, as shown in diabetic nephropathy models (e.g., reduced albuminuria and glomerulosclerosis) .

Q. What experimental models are used to study aliskiren’s antihypertensive effects?

Preclinical studies rely on rodent models, such as DOCA salt-induced hypertensive rats, to assess blood pressure (BP) reduction and organ protection . However, aliskiren’s species specificity for human renin limits translational relevance, necessitating genetically modified rat models to evaluate renin-system suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions between aliskiren’s renoprotective benefits and adverse outcomes in specific populations?

The ALTITUDE trial (NCT00549757) found increased risks (e.g., hyperkalemia, renal dysfunction) when aliskiren was combined with ACE inhibitors/ARBs in diabetic patients, leading to early termination . In contrast, the AVOID study demonstrated significant albuminuria reduction with aliskiren + losartan in diabetic nephropathy . To reconcile these, researchers should:

  • Conduct subgroup analyses (e.g., diabetes status, renal function) to identify high-risk cohorts .
  • Use sensitivity analyses to assess robustness of findings across heterogeneous datasets .
  • Prioritize hard endpoints (e.g., mortality) over surrogate markers (e.g., proteinuria) in trial design .

Q. What methodological approaches optimize the assessment of aliskiren combination therapies?

Meta-analyses of aliskiren/hydrochlorothiazide (HCTZ) trials reveal superior BP reduction vs. monotherapies (p<0.05), with SBP/DBP decreases of 20–25/12–15 mmHg . Key considerations include:

  • Standardizing active comparators (e.g., HCTZ vs. ACE inhibitors) to reduce heterogeneity .
  • Employing responder-enriched designs (e.g., patients refractory to monotherapy) .
  • Monitoring PRA suppression persistence (2–4 weeks post-discontinuation) to evaluate rebound effects .

Q. How can computational strategies inform the development of next-generation renin inhibitors?

Aliskiren’s discovery leveraged structure-based drug design (SBDD), including 3D modeling of renin-CGP38560 complexes to identify non-peptidic scaffolds . Modern approaches could integrate:

  • Molecular dynamics simulations to predict bioactive conformations.
  • AI-driven virtual screening for novel scaffolds with improved bioavailability.

Q. What explains the discordance between aliskiren’s effects on surrogate biomarkers vs. cardiovascular outcomes?

While aliskiren reduces biomarkers like B-type natriuretic peptide (BNP) and urinary albumin-to-creatinine ratio (UACR) in heart failure and diabetic nephropathy , no mortality benefit has been demonstrated. This highlights the need for:

  • Larger outcome trials powered for cardiovascular death and ESRD endpoints.
  • Mechanistic studies linking RAAS inhibition to fibrosis regression and endothelial repair .

Q. What strategies enhance the validity of preclinical studies on aliskiren’s organ-protective effects?

  • Use double-transgenic rats expressing human renin and angiotensinogen to overcome species specificity .
  • Pair histopathological analysis (e.g., glomerulosclerosis scoring) with functional metrics (e.g., GFR, oxidative stress markers) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
O-Demethoxypropane Aliskiren
Reactant of Route 2
O-Demethoxypropane Aliskiren

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